Einecs 282-078-8

Description

EINECS 282-078-8 corresponds to the chemical compound 7-chloro-1H-indole-2-carboxylic acid (CAS No. 28899-75-4), a chloro-substituted indole derivative with the molecular formula C₉H₆ClNO₂ and a molecular weight of 195.60 g/mol . This compound is characterized by a carboxylic acid group at the 2-position of the indole ring and a chlorine substituent at the 7-position. Its physicochemical properties include a boiling point of 429.7°C at 760 mmHg and moderate solubility in polar solvents such as ethanol and water under specific conditions . The compound is utilized in pharmaceutical and agrochemical research due to its structural relevance in bioactive molecule design.

Properties

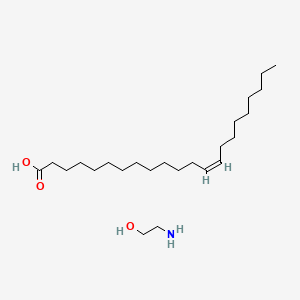

CAS No. |

84099-98-9 |

|---|---|

Molecular Formula |

C24H49NO3 |

Molecular Weight |

399.7 g/mol |

IUPAC Name |

2-aminoethanol;(Z)-docos-13-enoic acid |

InChI |

InChI=1S/C22H42O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;3-1-2-4/h9-10H,2-8,11-21H2,1H3,(H,23,24);4H,1-3H2/b10-9-; |

InChI Key |

LJVJFTNJUSVQET-KVVVOXFISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O.C(CO)N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)O.C(CO)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Einecs 282-078-8 involves the reaction of (Z)-docos-13-enoic acid with 2-aminoethanol in a 1:1 molar ratio . The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to facilitate the process. Industrial production methods may involve the use of solvents to dissolve the reactants and control the reaction environment, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Einecs 282-078-8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Einecs 282-078-8 has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the formulation of various industrial products, including lubricants and surfactants.

Mechanism of Action

The mechanism of action of Einecs 282-078-8 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Similarity and Key Analogs

EINECS 282-078-8 belongs to a class of chloro-indole carboxylic acids , which share a common indole backbone with varying substituents. Key structurally similar compounds include:

| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Similarity Coefficient* | Key Structural Differences |

|---|---|---|---|---|

| 5,7-Dichloro-1H-indole-2-carboxylic acid | C₉H₅Cl₂NO₂ | 230.05 | 0.91 | Additional Cl at 5-position |

| 5-Chloro-1H-indole-2-carboxylic acid | C₉H₆ClNO₂ | 195.60 | 0.89 | Cl at 5-position instead of 7-position |

| 5-Chloro-1-methyl-1H-indole-2-carboxylic acid | C₁₀H₈ClNO₂ | 209.63 | 0.97 | Methyl group at 1-position |

| Ethyl 7-chloro-1H-indole-2-carboxylate | C₁₁H₁₀ClNO₂ | 223.66 | 0.83 | Ethyl ester replacing carboxylic acid |

*Similarity coefficients (0–1 scale) are based on PubChem 2D fingerprint comparisons using the Tanimoto index .

Physicochemical Properties

- Boiling Point and Solubility :

The addition of chlorine atoms or alkyl groups increases molecular weight and hydrophobicity (logP). For example, 5,7-dichloro-1H-indole-2-carboxylic acid (MW 230.05) is expected to have a higher boiling point and lower water solubility than this compound due to its greater molecular mass and Cl substituent . - Bioavailability :

Substituent position significantly impacts bioavailability. The 7-chloro derivative (this compound) may exhibit different absorption kinetics compared to the 5-chloro analog due to steric and electronic effects on membrane permeability .

Research Findings and Data Coverage

Machine Learning and RASAR Models

- A study demonstrated that 1,387 labeled compounds from REACH Annex VI could predict properties for 33,000 EINECS chemicals , including chloro-indole derivatives, using structural similarity networks . This highlights the efficiency of computational methods in bridging data gaps for structurally related compounds.

Gaps and Limitations

- Ethyl ester analogs (similarity coefficient 0.83) may deviate significantly in reactivity, necessitating separate toxicity assessments .

Q & A

Basic Research Questions

Q. How to formulate a research question for studying the physicochemical properties of Einecs 282-078-8?

- Methodological Approach :

- Begin with a literature review to identify gaps in existing data (e.g., solubility, stability, or reactivity under specific conditions). Use precise language to define variables (e.g., "How does temperature affect the hydrolysis rate of this compound in aqueous solutions?"). Ensure the question is testable and aligns with available analytical tools .

- Example framework:

Independent variable: Temperature range (10°C–50°C)

Dependent variable: Hydrolysis rate (measured via HPLC)

Controlled variables: pH, ionic strength

Q. What standard analytical techniques are validated for characterizing this compound, and how are they optimized?

- Methodological Approach :

- Use techniques such as NMR, FTIR, and mass spectrometry for structural elucidation. Validate methods by comparing results with peer-reviewed studies or certified reference materials. Include error margins (e.g., ±2% for purity via HPLC) and document calibration protocols .

- Example validation table:

| Technique | Parameter Measured | Precision | Accuracy | Reference Standard |

|---|---|---|---|---|

| HPLC | Purity | ±1.5% | 99.2% | USP Grade |

| FTIR | Functional Groups | N/A | Matched | NIST Database |

Advanced Research Questions

Q. How to design a multivariate experiment to investigate reaction mechanisms of this compound under varying environmental conditions?

- Methodological Approach :

- Employ a factorial design to test interactions between variables (e.g., pH, temperature, and catalyst concentration). Use statistical software (e.g., R or Python’s SciPy) to analyze main effects and interactions. Replicate experiments to confirm reproducibility .

- Example experimental matrix:

| Run | pH | Temp (°C) | Catalyst (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | 7 | 25 | 0.5 | 62 |

| 2 | 7 | 50 | 1.0 | 78 |

| ... | ... | ... | ... | ... |

Q. What methodologies resolve contradictions between computational predictions and experimental data for this compound’s thermodynamic properties?

- Methodological Approach :

- Compare density functional theory (DFT) calculations with calorimetric data. Perform sensitivity analysis to identify discrepancies (e.g., solvent effects in simulations vs. experimental conditions). Use Bayesian statistics to quantify uncertainty and refine models .

- Example discrepancy resolution workflow:

Replicate experimental measurements under controlled conditions.

Adjust computational parameters (e.g., solvation model).

Compare ΔH values via statistical tests (e.g., t-test, p < 0.05).

Q. How to statistically analyze heterogeneous datasets (e.g., conflicting solubility data) for this compound?

- Methodological Approach :

- Apply meta-analysis techniques to aggregate data from multiple studies. Use funnel plots to assess publication bias and mixed-effects models to account for variability (e.g., lab-to-lab differences). Report confidence intervals (95% CI) .

- Example meta-analysis table:

| Study | Solubility (g/L) | CI (95%) | Weight (%) |

|---|---|---|---|

| A et al. | 12.3 | 11.5–13.1 | 30 |

| B et al. | 14.1 | 13.0–15.2 | 25 |

Methodological Best Practices

- Data Integrity : Maintain raw data in appendices or supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Reporting : Disclose conflicts (e.g., funding sources) and avoid data manipulation. Use tools like GRANAR for traceability .

- Reproducibility : Document equipment specifications (e.g., spectrometer resolution) and environmental conditions (e.g., humidity) in the methods section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.